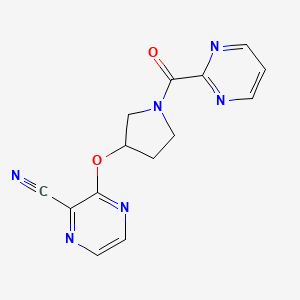

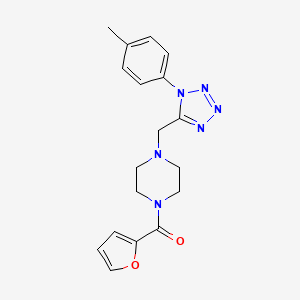

![molecular formula C12H9NO5 B2703732 2-({[(3Z)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)acetic acid CAS No. 146779-70-6](/img/structure/B2703732.png)

2-({[(3Z)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of glycine, where the amino group has been converted into a guanidine . It’s also known as “2-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]acetic acid” or "N -Carbamimidoylglycine" .

Synthesis Analysis

The synthesis of such compounds often involves reactions of amines . For instance, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Another method involves the reaction of α-amino methyl ester hydrochlorides with carbamates to yield hydantoins .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a benzopyran ring, a guanidine group, and an acetic acid moiety .Chemical Reactions Analysis

Amines, such as the one in this compound, can participate in various reactions. They can act as nucleophiles in S_N2 type reactions, replacing an α hydrogen with an alkyl group . They can also react with carbonyls to form imines .Scientific Research Applications

Synthetic Methodologies and Compound Development

Innovations in Carbohydrate Chemistry : The study by Gent, Gigg, and Conant (1973) presents an innovative approach in carbohydrate chemistry, specifically highlighting the use of protective groups such as the allyl ether, showcasing the compound's utility in sophisticated organic syntheses (Gent, Gigg, & Conant, 1973).

Heterocyclic Compound Synthesis : Research by Toplak, Svete, Grdadolnik, and Stanovnik (1999) focuses on the synthesis of heterocyclic systems using related compounds, elucidating the compound's role in creating complex molecular architectures with potential pharmaceutical applications (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Fluorinated Molecule Exploration : The work by Burns and Hagaman (1993) explores fluorinated molecules, including ortho-fluorophenylglycine, demonstrating the compound's utility in designing molecules with enhanced properties for drug development and material science (Burns & Hagaman, 1993).

Antibacterial Compound Synthesis : A study by Kadian, Maste, and Bhat (2012) showcases the synthesis of benzoxazine analogues with notable antibacterial activity, suggesting the compound's potential in contributing to the development of new antibacterial agents (Kadian, Maste, & Bhat, 2012).

Potential Therapeutic Applications

Antitumor Agent Development : Research by Brzozowski, Sa̧czewski, and Sławiński (2008) investigates derivatives of the compound for their antitumor activity, indicating its significance in the search for novel cancer therapies (Brzozowski, Sa̧czewski, & Sławiński, 2008).

Ureido Sugar Derivatives : A study by Piekarska-Bartoszewicz and Tcmeriusz (1993) explores the creation of ureido sugars, derivatives of the compound, showcasing its utility in designing molecules with potential biological activities (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

properties

IUPAC Name |

2-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c14-10(15)6-13-5-8-11(16)7-3-1-2-4-9(7)18-12(8)17/h1-5,16H,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELUVITZKMGTGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

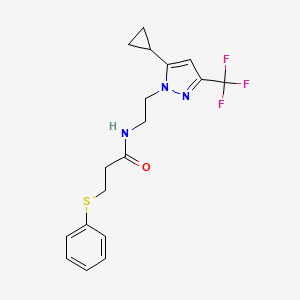

![5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2703649.png)

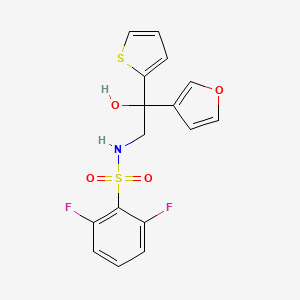

![N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2703667.png)

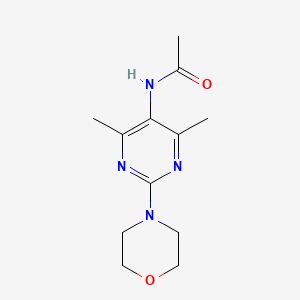

![N-(3-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2703668.png)

![1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2703670.png)

![1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole](/img/structure/B2703671.png)